
3-Bromo-5-(2,3-dichlorophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(2,3-dichlorophenyl)phenol, 95%, is a chemical compound that has been studied for its various applications in scientific research. It is a brominated phenolic compound that is used in a variety of applications in the laboratory. This compound is an important building block for the synthesis of various compounds and has been used in the development of new drugs and materials.
Aplicaciones Científicas De Investigación
3-Bromo-5-(2,3-dichlorophenyl)phenol, 95%, has been used in a number of scientific research applications. It has been used as a starting material for the synthesis of other compounds, such as 3-bromo-4-chlorophenol and 3-bromo-5-chlorophenol. This compound has also been used as a reagent in the synthesis of various organic compounds, such as phenylboronic acids, benzimidazoles, and other heterocyclic compounds. In addition, 3-Bromo-5-(2,3-dichlorophenyl)phenol, 95%, has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antibiotics.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(2,3-dichlorophenyl)phenol, 95%, is not yet fully understood. However, it is known that this compound can act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage. It has also been suggested that this compound may act as an inhibitor of certain enzymes, such as cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(2,3-dichlorophenyl)phenol, 95%, are not yet fully understood. However, it has been suggested that this compound may have anti-inflammatory and antioxidant properties. In addition, this compound has been shown to inhibit the growth of certain types of cancer cells, such as breast and prostate cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-Bromo-5-(2,3-dichlorophenyl)phenol, 95%, in laboratory experiments is that it is a relatively inexpensive and easy to obtain compound. It is also relatively stable and can be stored for long periods of time without significant degradation. The main limitation of this compound is that it is not very soluble in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are a number of potential future directions for 3-Bromo-5-(2,3-dichlorophenyl)phenol, 95%. One potential direction is the development of new compounds based on this compound for use in pharmaceuticals and materials. Another potential direction is the further exploration of the biochemical and physiological effects of this compound. Finally, further research into the mechanism of action of this compound could lead to the development of new drugs and treatments.
Métodos De Síntesis
3-Bromo-5-(2,3-dichlorophenyl)phenol, 95%, is synthesized by a two-step process. The first step involves the reaction of 2,3-dichlorophenol with bromine in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction yields 3-bromo-5-(2,3-dichlorophenyl)phenol, which is then purified by recrystallization. The second step involves the reaction of 3-bromo-5-(2,3-dichlorophenyl)phenol with an aqueous solution of sodium hydroxide, which yields 3-bromo-5-(2,3-dichlorophenyl)phenol, 95%.
Propiedades
IUPAC Name |
3-bromo-5-(2,3-dichlorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrCl2O/c13-8-4-7(5-9(16)6-8)10-2-1-3-11(14)12(10)15/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQIQDBXERZXDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrCl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686449 |
Source


|
| Record name | 5-Bromo-2',3'-dichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261925-97-6 |
Source


|
| Record name | 5-Bromo-2',3'-dichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383461.png)

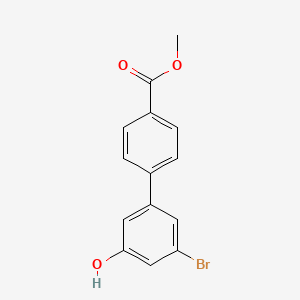

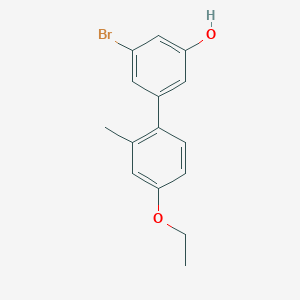

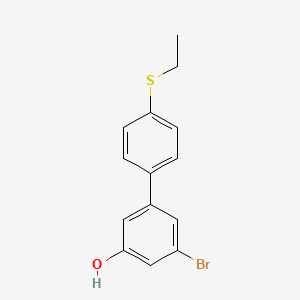

![3-Bromo-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6383515.png)
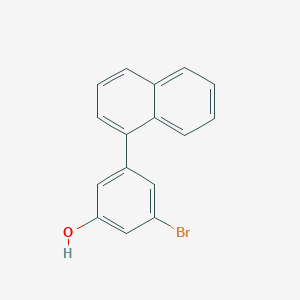
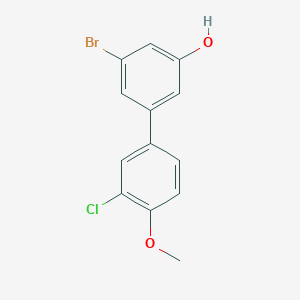
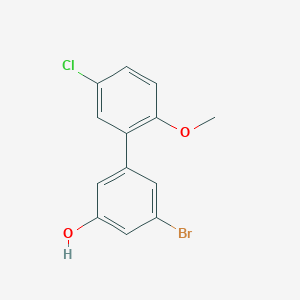
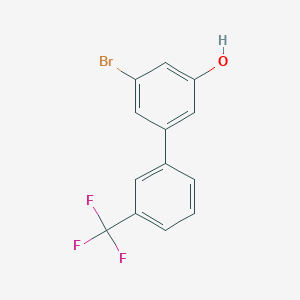
![3-Bromo-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383552.png)